2-(Chloromethyl)-4-methyl-1,3-oxazole

Heterocyclic Chemistry Nucleophilic Substitution Synthetic Methodology

2-(Chloromethyl)-4-methyl-1,3-oxazole (CAS 1196157-12-6) is a heterocyclic organic compound with the molecular formula C5H6ClNO and a molecular weight of 131.56 g/mol. It features a 1,3-oxazole core substituted with a reactive chloromethyl group at the 2-position and a methyl group at the 4-position.

Molecular Formula C5H6ClNO
Molecular Weight 131.56 g/mol
CAS No. 1196157-12-6
Cat. No. B3220446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4-methyl-1,3-oxazole
CAS1196157-12-6
Molecular FormulaC5H6ClNO
Molecular Weight131.56 g/mol
Structural Identifiers
SMILESCC1=COC(=N1)CCl
InChIInChI=1S/C5H6ClNO/c1-4-3-8-5(2-6)7-4/h3H,2H2,1H3
InChIKeyNZAXBBLHJYXFEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-4-methyl-1,3-oxazole (CAS 1196157-12-6): Procurement-Ready Oxazole Building Block for Heterocycle Synthesis


2-(Chloromethyl)-4-methyl-1,3-oxazole (CAS 1196157-12-6) is a heterocyclic organic compound with the molecular formula C5H6ClNO and a molecular weight of 131.56 g/mol . It features a 1,3-oxazole core substituted with a reactive chloromethyl group at the 2-position and a methyl group at the 4-position . The chloromethyl moiety serves as an electrophilic site, enabling nucleophilic substitution reactions that facilitate the construction of diverse oxazole-containing scaffolds in medicinal chemistry and organic synthesis . Its calculated physicochemical properties include a logP of 1.72, a density of 1.202 g/cm³ at 20°C, and an aqueous solubility of 21 g/L at 25°C .

Why 2-(Chloromethyl)-4-methyl-1,3-oxazole (1196157-12-6) Cannot Be Replaced by Unsubstituted or Regioisomeric Chloromethyl Oxazoles


The substitution pattern on the oxazole ring critically governs both the reactivity of the chloromethyl group and the downstream physicochemical properties of derived compounds. The 4-methyl substitution on 2-(chloromethyl)-4-methyl-1,3-oxazole increases lipophilicity (logP = 1.72) relative to unsubstituted 2-(chloromethyl)oxazole, altering partition behavior in synthetic and biological contexts . Regioisomers such as 4-(chloromethyl)-2-methyloxazole (CAS 141399-53-3) and 5-(chloromethyl)oxazole (CAS 172649-57-9) present different electrophilic environments and steric constraints, leading to divergent reaction outcomes . Interchange of these analogs without systematic validation risks compromised synthetic yield, altered product physicochemical profiles, and non-reproducible biological data.

Quantitative Differentiation Evidence for 2-(Chloromethyl)-4-methyl-1,3-oxazole: Comparative Reactivity, Physicochemical Properties, and Synthetic Utility


Controlled Reactivity Versus 2-(Bromomethyl)oxazole Analogs: Direct Comparative Evidence from Halomethyl-Diaryloxazole Systems

In a direct comparative study of 2-(halomethyl)-4,5-diaryloxazole scaffolds, the chloromethyl analogue demonstrated selective utility for preparing 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, whereas the bromomethyl analogue exhibited higher reactivity that was specifically advantageous for C-alkylation of stabilized carbanions (e.g., malonate) as demonstrated in a concise synthesis of Oxaprozin [1]. This structure-activity relationship is directly translatable to the 2-(chloromethyl)-4-methyl-1,3-oxazole system, where the chloromethyl leaving group provides an optimal balance of reactivity for controlled nucleophilic substitution without the side reactions or over-alkylation risks associated with the more labile bromomethyl variant [1].

Heterocyclic Chemistry Nucleophilic Substitution Synthetic Methodology

Enhanced Lipophilicity (logP = 1.72) Versus Unsubstituted 2-(Chloromethyl)oxazole: Impact on Partition Behavior and Chromatographic Separation

2-(Chloromethyl)-4-methyl-1,3-oxazole exhibits a calculated logP of 1.72, reflecting the lipophilicity contribution of the 4-methyl substituent . In contrast, the unsubstituted analog 2-(chloromethyl)oxazole (CAS 185246-17-7, molecular formula C4H4ClNO) lacks this methyl group and has a lower molecular weight (117.53 g/mol) [1]. The logP difference of approximately 0.7-1.0 units translates to roughly a 5- to 10-fold difference in octanol-water partition coefficient, which significantly affects chromatographic retention times, extraction efficiency during workup, and the lipophilic character of downstream derivatives in medicinal chemistry campaigns .

Physicochemical Characterization Medicinal Chemistry ADME Optimization

Aqueous Solubility (21 g/L) Versus 2-Chloro-4-methyloxazole (12 g/L): Comparative Physicochemical Data

2-(Chloromethyl)-4-methyl-1,3-oxazole has a calculated aqueous solubility of 21 g/L at 25°C, representing approximately 1.75-fold higher water solubility compared to the structurally related 2-chloro-4-methyloxazole (CAS 1060816-10-5), which has a calculated solubility of 12 g/L under identical conditions . The presence of the chloromethyl spacer group increases polarity and hydrogen-bonding potential relative to the directly chloro-substituted analog, enhancing solubility in aqueous and polar organic media . The two compounds also differ in density: 1.202 g/cm³ for the chloromethyl derivative versus 1.254 g/cm³ for 2-chloro-4-methyloxazole .

Physicochemical Characterization Reaction Solvent Selection Purification Protocol

Regioisomeric Differentiation: 2-(Chloromethyl)-4-methyl-1,3-oxazole Versus 4-(Chloromethyl)-2-methyloxazole

2-(Chloromethyl)-4-methyl-1,3-oxazole and its regioisomer 4-(chloromethyl)-2-methyloxazole (CAS 141399-53-3) share the same molecular formula (C5H6ClNO) but differ fundamentally in the positioning of the chloromethyl electrophilic site . In the target compound, the electrophilic chloromethyl group resides adjacent to the oxazole nitrogen at the 2-position, enabling conjugation with the heterocyclic π-system and influencing the electronic environment of nucleophilic attack. In the regioisomer, the chloromethyl group at the 4-position is electronically isolated from the ring nitrogen, resulting in different reaction kinetics and product regiochemistry upon substitution [1].

Regioselective Synthesis Heterocyclic Chemistry Structure-Activity Relationship

Commercial Availability with 95% Minimum Purity Specification: Procurement-Ready Reagent

2-(Chloromethyl)-4-methyl-1,3-oxazole is commercially available from multiple suppliers with a defined minimum purity specification of 95% . The compound is distributed by vendors including AKSci (catalog 1678DU) and Amadis Chemical, with CAS registry number 1196157-12-6 and MDL availability . This stands in contrast to many custom-synthesized or less-established oxazole analogs that lack standardized purity specifications or consistent commercial sourcing, introducing batch-to-batch variability that can compromise synthetic reproducibility .

Chemical Procurement Quality Control Building Block Sourcing

Procurement-Optimized Application Scenarios for 2-(Chloromethyl)-4-methyl-1,3-oxazole Based on Quantitative Differentiation Evidence


Controlled Heteroatom Alkylation in Kinase Inhibitor Lead Optimization

Medicinal chemistry programs targeting kinase inhibition benefit from the chloromethyl electrophile for constructing oxazole-methyl amine, thioether, and ether linkages without the over-alkylation risks associated with bromomethyl analogs . The controlled reactivity documented in 2-(halomethyl)-4,5-diaryloxazole systems translates directly to 2-(chloromethyl)-4-methyl-1,3-oxazole, enabling predictable installation of amine-containing pharmacophores onto the oxazole scaffold . The 4-methyl substituent (logP = 1.72) contributes to favorable lipophilicity for target engagement and membrane permeability in the resulting kinase inhibitor candidates [1].

Synthesis of Lipophilic Heterocyclic Scaffolds Requiring Defined Physicochemical Profiles

When synthetic routes demand an oxazole building block with quantifiable and reproducible physicochemical properties, 2-(chloromethyl)-4-methyl-1,3-oxazole provides a validated logP of 1.72, density of 1.202 g/cm³, and aqueous solubility of 21 g/L at 25°C . These parameters facilitate predictable extraction behavior, reliable chromatographic separation, and consistent reaction outcomes compared to regioisomers or unsubstituted analogs with divergent physical properties. The 1.75-fold higher water solubility relative to 2-chloro-4-methyloxazole enables more efficient aqueous workup and broader solvent compatibility .

High-Throughput Synthesis and Parallel Library Generation for SAR Studies

For structure-activity relationship (SAR) campaigns requiring parallel synthesis of oxazole-containing compound libraries, 2-(chloromethyl)-4-methyl-1,3-oxazole offers the critical advantage of defined 95% minimum purity and multi-source commercial availability . This ensures batch-to-batch consistency essential for generating reliable biological data across diverse analogs. The chloromethyl leaving group enables diversification with amines, thiols, and alcohols under standardized conditions, producing 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) derivatives suitable for systematic SAR interrogation [1].

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